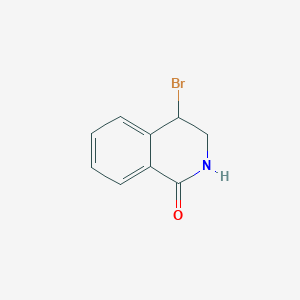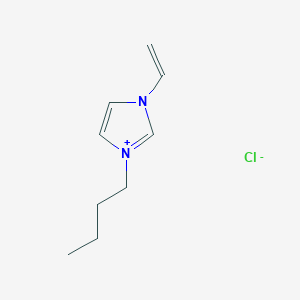
4-acetyl-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with an acetyl group at the 4-position and a keto group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxyquinolin-2-one with acetic anhydride under reflux conditions. This reaction typically yields the desired product in good to excellent yields .
Another method involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. This method also provides high yields and is commonly used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has also been explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-acetyl-4aH-quinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 4-Acetyl-4aH-quinolin-2-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-acetyl-4aH-quinolin-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinolin-2-one: Similar structure but with a hydroxyl group instead of an acetyl group.
Quinoline-2,4-dione: Contains two keto groups at the 2 and 4 positions.
2-Aminoquinoline: Contains an amino group at the 2-position instead of a keto group
Uniqueness
4-Acetyl-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 4-position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-acetyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6,8H,1H3 |
InChI-Schlüssel |
WEHYIPIZXHJEHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)






![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)

